molecular formula C8H9F2N B1587723 1-(3,4-Difluorophenyl)ethanamine CAS No. 276875-21-9

1-(3,4-Difluorophenyl)ethanamine

Cat. No. B1587723
M. Wt: 157.16 g/mol
InChI Key: AESHLRAPTJZOJL-UHFFFAOYSA-N
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Description

“1-(3,4-Difluorophenyl)ethanamine” is a chemical compound with the molecular formula C8H9F2N . It has a molecular weight of 157.16 . The compound is typically stored in a dark place, under an inert atmosphere, and at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(3,4-difluorophenyl)ethylamine . The InChI code for this compound is 1S/C8H9F2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“1-(3,4-Difluorophenyl)ethanamine” is a liquid at room temperature . It has a boiling point of 186.1°C at 760 mmHg .

Scientific Research Applications

Transition Metal Complexes

Research has shown that compounds structurally related to "1-(3,4-Difluorophenyl)ethanamine" can be synthesized from perfluoroalkyl iodides or perfluoroalkanoic acids. These compounds are then transformed into N,N'-disubstituted ethane-1,2-diimines and ethane-1,2-diamines, which can cyclize to form imidazolium or dihydroimidazolium salts. These salts have been used to produce silver or palladium complexes with NHC ligands substituted with secondary polyfluoroalkyl groups, showcasing potential applications in catalysis and material science (Kolaříková et al., 2015).

Lipase-catalyzed Transesterification

Optically pure compounds, synthesized from key intermediates related to "1-(3,4-Difluorophenyl)ethanamine," have been prepared using lipase-catalyzed transesterification. These findings are significant in the development of chiral compounds, with implications in pharmaceutical synthesis and the study of molecular interactions (Sakai et al., 2000).

Hydrogen Generation

Fluorinated diglyoxime-iron complexes, related structurally to "1-(3,4-Difluorophenyl)ethanamine," have been investigated for their ability to catalyze hydrogen generation at relatively positive potentials. This research offers promising avenues for sustainable energy production and storage solutions (Michael J. Rose et al., 2012).

Crystal Chemistry

Studies on the reaction of ethane-1,2-diamine with titanium tetrafluoride in liquid anhydrous hydrogen fluoride have yielded new perfluoridotitanate(IV) compounds. These compounds demonstrate potential applications in crystal engineering and the design of new materials with unique structural properties (Shlyapnikov et al., 2019).

Supramolecular Assemblies

The ability to form supramolecular assemblies with aza donor molecules has been explored, offering insights into the potential applications in nanotechnology, molecular recognition, and the development of novel molecular devices (Arora & Pedireddi, 2003).

Safety And Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with this compound include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its vapors and avoiding contact with skin and eyes .

properties

IUPAC Name

1-(3,4-difluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESHLRAPTJZOJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396817
Record name 1-(3,4-difluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Difluorophenyl)ethanamine

CAS RN

276875-21-9
Record name 1-(3,4-difluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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